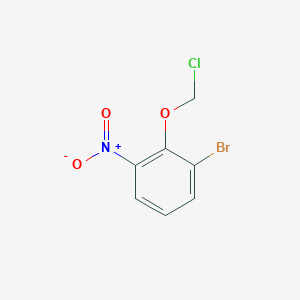
1-Bromo-2-(chloromethoxy)-3-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-(chloromethoxy)-3-nitrobenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-Bromo-2-(chloromethoxy)-3-nitrobenzene typically involves multiple steps, starting from a suitable benzene derivative. One common method includes:
Bromination: The addition of a bromine atom to the benzene ring, often using bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1-Bromo-2-(chloromethoxy)-3-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although the specific conditions and products depend on the nature of the oxidizing agent used.
Common reagents and conditions for these reactions include:
Nucleophilic Substitution: Sodium methoxide in methanol, potassium thiolate in ethanol.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas, lithium aluminum hydride (LiAlH4).
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Applications De Recherche Scientifique
1-Bromo-2-(chloromethoxy)-3-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of drugs, particularly those requiring aromatic halides as building blocks.
Materials Science: It is used in the preparation of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-(chloromethoxy)-3-nitrobenzene depends on its application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. The presence of electron-withdrawing groups like nitro and halides makes the benzene ring more susceptible to nucleophilic attack, facilitating substitution reactions.
Comparaison Avec Des Composés Similaires
1-Bromo-2-(chloromethoxy)-3-nitrobenzene can be compared with other similar compounds such as:
1-Bromo-2-chlorobenzene: Lacks the nitro and chloromethoxy groups, making it less reactive in certain reactions.
2-Bromo-4-nitroanisole: Contains a methoxy group instead of a chloromethoxy group, which can influence its reactivity and applications.
3-Bromo-4-nitroanisole: Similar structure but different positioning of functional groups, affecting its chemical behavior.
Propriétés
Formule moléculaire |
C7H5BrClNO3 |
|---|---|
Poids moléculaire |
266.47 g/mol |
Nom IUPAC |
1-bromo-2-(chloromethoxy)-3-nitrobenzene |
InChI |
InChI=1S/C7H5BrClNO3/c8-5-2-1-3-6(10(11)12)7(5)13-4-9/h1-3H,4H2 |
Clé InChI |
PSGRGNVGPUMNCN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Br)OCCl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-Cyclopropyl-3-phenyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13159428.png)
![3-([1-(Chloromethyl)cyclobutyl]methyl)thiophene](/img/structure/B13159431.png)
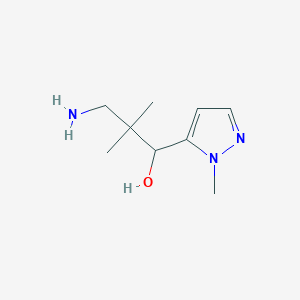
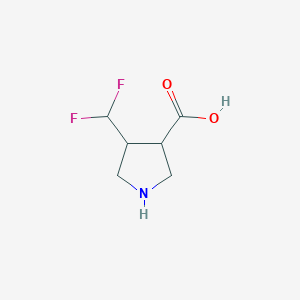

![2,2'-(2,5-Bis((2-ethylhexyl)oxy)-1,4-phenylene)dithieno[3,2-b]thiophene](/img/structure/B13159452.png)
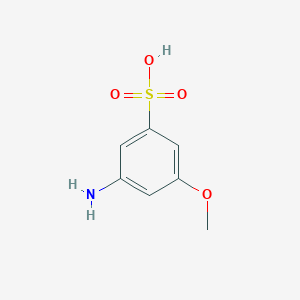
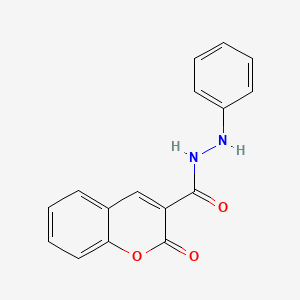
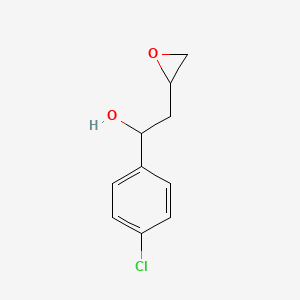
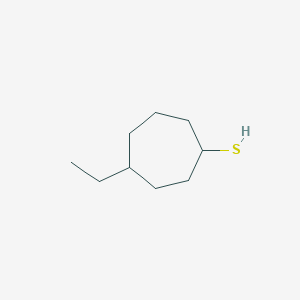
![[4-(N'-Hydroxycarbamimidoyl)phenyl]urea](/img/structure/B13159476.png)


